molecular formula C24H34O6 B053091 16alpha-Hydroxyhydrocortisone 16,17-acetonide CAS No. 638-93-7

16alpha-Hydroxyhydrocortisone 16,17-acetonide

Cat. No. B053091
CAS RN: 638-93-7
M. Wt: 418.5 g/mol
InChI Key: WOSCSXKIKGHZNL-LECWWXJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Hydroxyhydrocortisone 16,17-acetonide is a corticosteroid used topically in the treatment of various skin disorders . It is also known as 6alpha-Fluoro-16alpha-hydroxyhydrocortisone 16,17-acetonide . It is usually employed as a cream or an ointment .


Synthesis Analysis

1,2-Dihydrodesonide is a reactant in the synthesis of 21-substituted corticosteroids which are used as topical anti-inflammatory agents.


Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxyhydrocortisone 16,17-acetonide is C24H34O6 . Its molecular weight is 418.5 g/mol.


Chemical Reactions Analysis

16alpha-Hydroxyhydrocortisone 16,17-acetonide is a reactant in the synthesis of 21-substituted corticosteroids.


Physical And Chemical Properties Analysis

The molecular formula of 16alpha-Hydroxyhydrocortisone 16,17-acetonide is C24H34O6 . Its molecular weight is 418.5 g/mol.

Scientific Research Applications

1. Calcium Dependence in Lymphocytolysis

Research by Kaiser and Edelman (1977) on a related compound, triamcinolone acetonide, a potent glucocorticoid, demonstrated its effect on the lysis of thymocytes in adrenalectomized rats, indicating a role in glucocorticoid-dependent lymphocytolysis. This study highlights the importance of calcium in the cytolytic action of glucocorticoids (Kaiser & Edelman, 1977).

2. Pharmacological Properties

Phillips et al. (1971) conducted a comprehensive study on desonide, a nonhalogenated steroid closely related to 16alpha-Hydroxyhydrocortisone 16,17-acetonide. The study revealed significant anti-inflammatory properties and a higher potency compared to hydrocortisone. This research provides insight into the physical and pharmacological characteristics of similar steroids (Phillips et al., 1971).

3. Steroid Metabolism in Microorganisms

Goodman and Smith (1961) investigated the hydroxylation of 9alpha-Fluorohydrocortisone by Streptomyces roseochromogenes, an essential step in the formation of 16alpha-Hydroxyhydrocortisone. This study emphasizes the role of microorganisms in the transformation and production of various steroid forms, including 16alpha-hydroxylation (Goodman & Smith, 1961).

4. Alkylating Glucocorticoid Synthesis

El Masry et al. (1977) explored the synthesis of two alkylating glucocorticoids, including triamcinolone acetonide, to investigate the potential of alkylating glucocorticoid receptors. This study contributes to understanding the chemical manipulation and potential applications of glucocorticoids in therapeutic contexts (El Masry et al., 1977).

5. Stability Assays for Steroid Formulations

Comer and Hartsaw (1965) provided an analysis of the stability of a steroid cream containing a compound similar to 16alpha-Hydroxyhydrocortisone 16,17-acetonide. The study's findings are crucial for understanding the stability and viability of steroid formulations in clinical and pharmaceutical applications (Comer & Hartsaw, 1965).

Safety And Hazards

16alpha-Hydroxyhydrocortisone 16,17-acetonide is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h9,15-17,19-20,25,27H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCSXKIKGHZNL-LECWWXJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Hydroxyhydrocortisone 16,17-acetonide

CAS RN

638-93-7
Record name 16alpha-Hydroxyhydrocortisone 16,17-acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.ALPHA.-HYDROXYHYDROCORTISONE 16,17-ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKJ3YPH8PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
16alpha-Hydroxyhydrocortisone 16,17-acetonide

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